BenchChemオンラインストアへようこそ!

N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine

Lipophilicity Drug design ADME

N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine is a substituted 1,3-benzenediamine featuring an electron‑withdrawing ethylsulfonyl group at the 4‑position and two ethyl substituents on the N1‑amine. It belongs to a series of 4‑(ethylsulfonyl)‑1,3‑benzenediamine analogs that differ only in N1‑substitution (e.g., N1,N1‑dimethyl, N1,N1‑dipropyl, N1,N1‑diallyl, N1‑benzyl‑N1‑ethyl).

Molecular Formula C12H20N2O2S
Molecular Weight 256.37 g/mol
CAS No. 1220028-93-2
Cat. No. B1424746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine
CAS1220028-93-2
Molecular FormulaC12H20N2O2S
Molecular Weight256.37 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)S(=O)(=O)CC)N
InChIInChI=1S/C12H20N2O2S/c1-4-14(5-2)10-7-8-12(11(13)9-10)17(15,16)6-3/h7-9H,4-6,13H2,1-3H3
InChIKeyHOMYNQMNPROKSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine (CAS 1220028-93-2): Physicochemical and Comparator Profile for Research Procurement


N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine is a substituted 1,3-benzenediamine featuring an electron‑withdrawing ethylsulfonyl group at the 4‑position and two ethyl substituents on the N1‑amine. It belongs to a series of 4‑(ethylsulfonyl)‑1,3‑benzenediamine analogs that differ only in N1‑substitution (e.g., N1,N1‑dimethyl, N1,N1‑dipropyl, N1,N1‑diallyl, N1‑benzyl‑N1‑ethyl). The molecular formula is C12H20N2O2S (MW 256.37 g/mol) [1]. The compound is supplied as a research intermediate, not for direct human use .

Why In‑Class N1‑Substitution Matters: Measurable Shifts in Lipophilicity, Flexibility, and Purity Across 4‑(Ethylsulfonyl)‑1,3‑benzenediamine Analogs


Although the 4‑(ethylsulfonyl)‑1,3‑benzenediamine scaffold is conserved, even minor changes at the N1‑position (methyl → ethyl → propyl → allyl) produce quantifiable shifts in computed octanol‑water partition coefficient (XLogP3), rotatable bond count, and molecular weight [1]. These properties directly influence solubility, passive membrane permeability, and target‑binding kinetics. Furthermore, vendor‑specified purity and storage requirements differ across the series. Consequently, interchanging analogs without experimental validation risks altered reactivity in synthetic applications and misleading structure‑activity relationships (SAR) in biological screening.

Quantitative Differentiation of N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine Against Its Closest N1‑Substituted Analogs


Lipophilicity Control: XLogP3 of the Diethyl Derivative Compared to Dimethyl and Dipropyl Analogs

The target compound, N1,N1‑diethyl‑4‑(ethylsulfonyl)‑1,3‑benzenediamine, exhibits a computed XLogP3 of 2.3, positioning it between the more hydrophilic N1,N1‑dimethyl analog (XLogP3 = 2.0) and the significantly more lipophilic N1,N1‑dipropyl analog (XLogP3 = 3.3). The N1,N1‑diallyl analog records an XLogP3 of 2.8 [1][2][3][4]. This 0.3–1.0 log unit difference is substantial in medicinal chemistry optimization.

Lipophilicity Drug design ADME Computed property

Conformational Flexibility: Rotatable Bond Count as a Predictor of Entropic Binding Penalty

The number of rotatable bonds, a proxy for conformational flexibility, is 5 for the diethyl derivative. This compares to 3 for the dimethyl analog, and 7 for both the dipropyl and diallyl analogs [1][2][3][4]. Fewer rotatable bonds can reduce the entropic cost of binding, but excessive rigidity may limit target adaptability.

Conformational flexibility Medicinal chemistry Binding affinity Rotatable bonds

Molecular Weight Optimization: Balancing Physicochemical Profile for Drug‑Likeness

With a molecular weight of 256.37 g/mol, the diethyl derivative is intermediate between the dimethyl (228.31 g/mol) and the larger dipropyl (284.42 g/mol) and diallyl (280.39 g/mol) analogs [1][2][3][4]. The 256 Da value stays below the 300 Da threshold often associated with improved CNS penetration, while providing greater steric bulk than the dimethyl analog for potential hydrophobic contacts.

Molecular weight Drug-likeness Pharmacokinetics Lipinski's rule

Purity Specification and Storage Condition: Assay Reproducibility Advantage

Commercially, the diethyl derivative is supplied at 98% purity (Leyan) , whereas the dimethyl analog is typically offered at 95% purity (AKSci) . Moreover, the target compound requires sealed, dry storage at 2–8°C ; the dimethyl analog ships at ambient temperature, implying a different inherent stability profile. The 3‑percentage‑point higher purity reduces the risk of batch‑to‑batch variability in quantitative assays.

Purity Reproducibility Storage Quality control

Optimal Application Scenarios for N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When an SAR series demands a lipophilicity window of 2.0–2.5 (XLogP3) to maintain aqueous solubility while ensuring passive cellular permeability, the diethyl derivative (XLogP3 = 2.3) provides a superior starting point over the excessively hydrophilic dimethyl (2.0) or overly lipophilic dipropyl (3.3) analogs [1]. Its intermediate molecular weight (256 Da) further supports compliance with CNS drug‑likeness filters.

Conformational Restriction Studies and Entropy‑Driven Binding Optimization

With 5 rotatable bonds, the diethyl analog can be used to probe the impact of moderate conformational flexibility on target binding. It allows comparison with the rigid dimethyl (3 bonds) and highly flexible dipropyl/diallyl (7 bonds) derivatives, enabling teams to deconvolute entropic vs. enthalpic contributions to binding free energy [1].

High‑Reproducibility Screening Libraries and QSAR Model Training

The 98% purity and controlled cold‑storage requirement of the diethyl compound make it suitable for constructing high‑fidelity screening libraries where batch‑to‑batch variability must be minimized. The 3‑point purity advantage over the commonly available dimethyl analog (95%) reduces the likelihood of false positives in high‑throughput screens .

Synthetic Building Block for Sulfonamide and Amine‑Functionalized Derivatives

The combination of a free primary aromatic amine (position 3) and a tertiary N1‑diethylamine allows orthogonal functionalization strategies. The 98% purity ensures cleaner reaction outcomes and higher yields in parallel synthesis, while the defined storage conditions guarantee consistent reactivity over extended project timelines .

Quote Request

Request a Quote for N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.